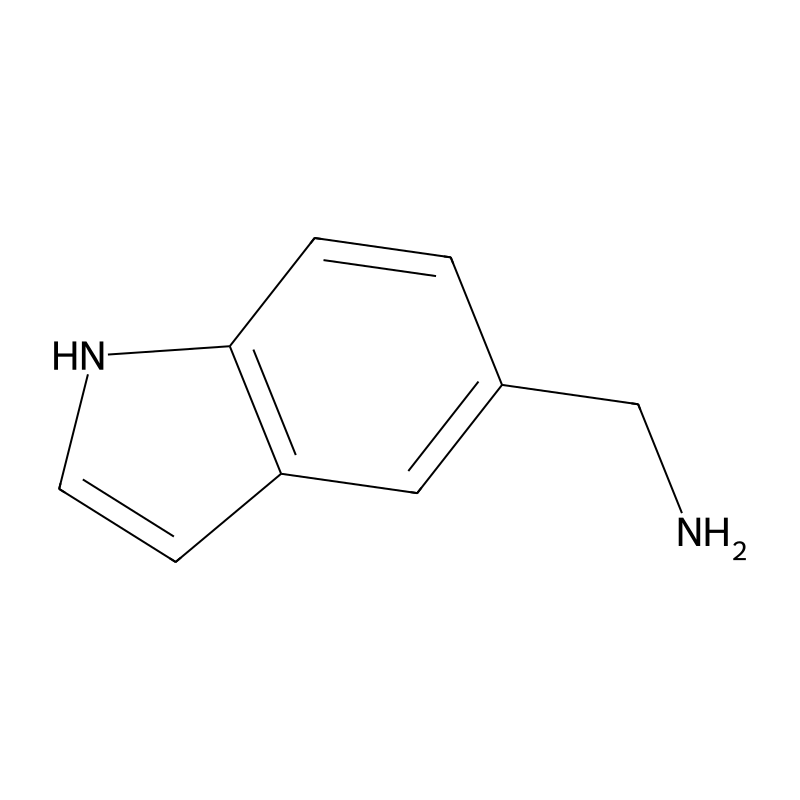

(1H-Indol-5-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(1H-Indol-5-yl)methanamine, also known as 5-aminomethylindole, is a molecule with potential applications in medicinal chemistry due to the presence of the indole ring. The indole ring system is a fundamental structure found in many natural products and biologically active molecules []. However, research on (1H-Indol-5-yl)methanamine itself is currently limited.

Potential applications based on the indole ring structure

- Central Nervous System (CNS) Activity: Many indole-based drugs target the CNS, with applications in treating anxiety, depression, and epilepsy [].

- Anticancer Properties: Certain indole alkaloids have exhibited antitumor activity, suggesting potential for cancer treatment [].

- Antimicrobial Activity: Some indole derivatives have shown promise as antimicrobial agents.

It is important to note that these potential applications are based on the general properties of the indole ring and do not necessarily translate to (1H-Indol-5-yl)methanamine itself. Further research is needed to explore its specific properties and potential biological activities.

Synthesis of (1H-Indol-5-yl)methanamine

A recent study describes a method for synthesizing (1H-Indol-5-yl)methanamine from a precursor molecule. This method could be valuable for researchers interested in studying the properties of this compound [].

(1H-Indol-5-yl)methanamine is an organic compound characterized by its indole structure, which consists of a fused benzene and pyrrole ring. Its molecular formula is and it features an amine group attached to the 5-position of the indole ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: This compound can be oxidized to yield various oxidized derivatives, such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert (1H-Indol-5-yl)methanamine into different forms, such as alcohols or secondary amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can participate in substitution reactions where the amine group may be replaced by other functional groups, often utilizing halogens or nucleophiles as reagents.

These reactions allow for the modification of (1H-Indol-5-yl)methanamine to create a variety of derivatives with potentially enhanced properties.

Research indicates that (1H-Indol-5-yl)methanamine exhibits significant biological activities. It has been studied for its potential antimicrobial, anticancer, and antiviral properties. The indole structure is known to interact with various biological targets, including enzymes and receptors involved in disease processes. Additionally, it may influence cellular signaling pathways, further contributing to its biological effects.

The synthesis of (1H-Indol-5-yl)methanamine can be achieved through several methods:

- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole framework.

- Reductive Amination: The introduction of the methanamine group can be accomplished via reductive amination techniques, where an aldehyde or ketone reacts with ammonia or amines in the presence of a reducing agent.

- Functionalization Reactions: Various functionalization methods can be applied to modify the indole structure to introduce substituents at specific positions.

These synthetic routes allow for the production of (1H-Indol-5-yl)methanamine in both laboratory and industrial settings.

(1H-Indol-5-yl)methanamine has diverse applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Biological Research: The compound is studied for its interactions with biological systems, contributing to drug discovery efforts.

- Industrial Use: It finds applications in producing dyes, pigments, and other chemical products due to its unique chemical properties.

Studies on (1H-Indol-5-yl)methanamine have focused on its interactions with various biological targets. For instance, it may act as a substrate or inhibitor for certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes. Understanding these interactions is crucial for evaluating its pharmacological potential and safety profile in therapeutic contexts.

Several compounds share structural similarities with (1H-Indol-5-yl)methanamine:

| Compound Name | Structural Features |

|---|---|

| (2-Methyl-1H-indol-5-yl)methanamine | Methyl group at the 2-position |

| (7-Methyl-1H-indol-5-yl)methanamine | Methyl group at the 7-position |

| (1-Methyl-1H-indol-5-yl)methanamine | Methyl group at the 1-position |

| (5-Methyl-1H-indol-3-yl)methanamine | Methyl group at the 5-position; methanamine at 3-position |

Uniqueness

(1H-Indol-5-yl)methanamine is unique due to its specific substitution pattern on the indole ring. This particular arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds. The position of substituents significantly influences how these compounds interact with biological targets, which can lead to variations in their pharmacological profiles.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant